molecular formula C44H34O22 B1193938 Theasinensin A CAS No. 89064-31-3

Theasinensin A

Cat. No.: B1193938
CAS No.: 89064-31-3
M. Wt: 914.7 g/mol
InChI Key: YUULFXAQUWEYNP-UHFFFAOYSA-N
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Description

Theasinensin A is a dimeric catechin compound predominantly found in oolong tea and black tea. It is one of the major polyphenolic compounds formed during the fermentation process of tea leaves. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific research fields .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Theasinensin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction involved in its formation is the oxidative coupling of catechins .

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidative coupling of catechins is this compound itself. Other related compounds, such as Theasinensin B, can also be formed under similar conditions .

Comparison with Similar Compounds

Theasinensin A is often compared with other polyphenolic compounds found in tea, such as Theaflavins and Thearubigins. These compounds share similar structural features but differ in their specific biological activities and formation processes . Theasinensin B, for example, is another dimeric catechin formed under similar conditions but exhibits different inhibitory effects on α-glucosidase .

List of Similar Compounds

  • Theasinensin B
  • Theaflavins
  • Thearubigins
  • Epigallocatechin-3-O-gallate (EGCG)
  • Procyanidin B2 (PCB2)

Biological Activity

Theasinensin A is a polyphenolic compound predominantly found in green tea (Camellia sinensis). It belongs to a class of compounds known as catechins, which are recognized for their potential health benefits. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its unique arrangement of hydroxyl groups and aromatic rings, contributing to its biological activity. Its molecular formula is C₁₈H₁₈O₉, with a molecular weight of 378.34 g/mol.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25
Epigallocatechin Gallate (EGCG)15
Quercetin30

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways.

Case Study: Inhibition of Inflammation in Animal Models
A study conducted on mice with induced inflammation demonstrated that administration of this compound significantly reduced paw edema and serum levels of inflammatory markers compared to control groups.

Anticancer Properties

This compound has been investigated for its anticancer effects, particularly in breast and colon cancer cell lines. It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)20Apoptosis induction
HT-29 (Colon Cancer)15Cell cycle arrest
HCT116 (Colon Cancer)18Caspase activation
  • Modulation of Signaling Pathways : this compound influences various signaling pathways including PI3K/Akt and MAPK pathways, which play crucial roles in cell survival and proliferation.
  • Gene Expression Regulation : It affects the expression levels of genes involved in apoptosis, cell cycle regulation, and inflammation.
  • Interaction with Cellular Targets : The compound has been shown to interact with proteins such as p53, enhancing its tumor suppressor functions.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer treatment.
  • Cardiovascular Health : By reducing oxidative stress and inflammation, it may contribute to cardiovascular protection.
  • Neuroprotection : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases through its antioxidant properties.

Properties

IUPAC Name

[2-[2-[6-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2,3,4-trihydroxyphenyl]-3,4,5-trihydroxyphenyl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34O22/c45-15-5-21(47)17-11-31(65-43(61)13-1-23(49)35(55)24(50)2-13)41(63-29(17)7-15)19-9-27(53)37(57)39(59)33(19)34-20(10-28(54)38(58)40(34)60)42-32(12-18-22(48)6-16(46)8-30(18)64-42)66-44(62)14-3-25(51)36(56)26(52)4-14/h1-10,31-32,41-42,45-60H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUULFXAQUWEYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317247
Record name Theasinensin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

914.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116403-62-4, 89064-31-3
Record name Theasinensin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116403-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theasinensin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89064-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theasinensin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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